

# Mavodelpar for Mitochondrial Myopathies: A Comparative Analysis of a PPARδ Agonist Approach

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ReN001    |           |
| Cat. No.:            | B10857760 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mavodelpar, an investigational peroxisome proliferator-activated receptor delta (PPAR $\delta$ ) agonist, and its intended impact on mitochondrial dysfunction stemming from mitochondrial DNA (mtDNA) defects. While the pivotal clinical trial for mavodelpar in Primary Mitochondrial Myopathies (PMM) did not meet its endpoints, an examination of its mechanism and trial design in the context of other therapeutic strategies offers valuable insights for the future of mitochondrial disease drug development.

# Mavodelpar: A Focus on Mitochondrial Biogenesis

Mavodelpar (formerly **REN001**) is a potent and selective agonist of the PPARδ nuclear receptor.[1][2] The therapeutic hypothesis was that activating PPARδ would stimulate a transcriptional cascade leading to enhanced mitochondrial function and biogenesis.[1] This mechanism involves the upregulation of genes crucial for fatty acid oxidation and the creation of new mitochondria, aiming to compensate for the energy deficit characteristic of PMM.[1][3] PMM are a group of rare genetic disorders caused by mutations or deletions in mtDNA or nuclear DNA (nDNA), which impair the mitochondria's ability to produce ATP, leading to significant energy deficits in tissues with high energy demand like muscle and brain.[1][4]

# The PPARδ Signaling Pathway



Mavodelpar, as a PPAR $\delta$  agonist, was designed to activate the PPAR $\delta$  receptor. This receptor forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. A key coactivator in this pathway is PGC-1 $\alpha$  (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis.[5][6] Activation of this pathway was expected to increase the machinery for fatty acid oxidation and the number of mitochondria, thereby boosting cellular energy production.[3][6]



Click to download full resolution via product page

**Caption:** Mavodelpar's Proposed PPARδ Signaling Pathway

#### Clinical Evaluation: The STRIDE Trial

The primary investigation into mavodelpar's efficacy in PMM due to mtDNA defects was the STRIDE study, a global, randomized, double-blind, placebo-controlled Phase 2b trial.[4][7]

# **Experimental Protocol: 12-Minute Walk Test (12MWT)**

The protocol for the primary efficacy endpoint, the 12MWT, is a standardized assessment of functional exercise capacity.

- Objective: To measure the maximum distance a participant can walk in 12 minutes along a flat, hard-surfaced corridor.
- Procedure:



- Participants are instructed to walk as far as possible for 12 minutes, turning around at marked endpoints of a measured track.
- Standardized encouragement is provided at specific intervals.
- Participants are permitted to stop and rest if necessary, but the timer continues.
- The total distance walked is recorded.
- Outcome Measure: The change in distance walked from baseline to the 24-week endpoint.[7]

#### **STRIDE Trial Workflow**

The STRIDE study followed a structured clinical trial workflow from participant screening to final analysis.





Click to download full resolution via product page

Caption: STRIDE Clinical Trial Workflow

## **Quantitative Data and Outcomes**

The STRIDE trial did not meet its primary or secondary efficacy endpoints.[4][8] Consequently, the development of mavodelpar for PMM was suspended.[7] While specific quantitative results from the trial are pending final analysis and publication, the key design elements are summarized below.[4]



| Parameter Mavodelpar (STRIDE Trial) |                                                                                 |  |
|-------------------------------------|---------------------------------------------------------------------------------|--|
| Drug Target                         | Peroxisome Proliferator-Activated Receptor<br>Delta (PPARδ)                     |  |
| Mechanism                           | Transcriptional upregulation of mitochondrial biogenesis & fatty acid oxidation |  |
| Patient Population                  | Adults with Primary Mitochondrial Myopathy (PMM) due to mtDNA defects           |  |
| Dosage                              | 100 mg, once daily                                                              |  |
| Trial Phase                         | Phase 2b (Pivotal)                                                              |  |
| Primary Endpoint                    | Change from baseline in 12-Minute Walk Test (12MWT) at 24 weeks                 |  |
| Secondary Endpoint                  | Change from baseline in PROMIS® Short Form Fatigue 13a score                    |  |
| Outcome                             | Did not meet primary or secondary endpoints                                     |  |

# **Comparative Landscape of Therapeutic Strategies**

Mavodelpar's approach of inducing mitochondrial biogenesis is one of several strategies being explored for mitochondrial diseases. A comparison with alternatives highlights the diverse efforts to tackle these complex disorders.



| Therapeutic<br>Strategy       | Example Drug(s)                 | Mechanism of<br>Action                                                                                                                                     | Potential Application in mtDNA Defects                                                   |
|-------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| PPARδ Agonism                 | Mavodelpar,<br>Bocidelpar       | Induces mitochondrial biogenesis and fatty acid oxidation by activating the PPARδ transcriptional pathway.[7][9]                                           | Aims to increase the number of functional mitochondria to compensate for defective ones. |
| Cardiolipin<br>Stabilization  | Elamipretide                    | Binds to and stabilizes cardiolipin, a key lipid of the inner mitochondrial membrane, to improve electron transport chain function and ATP production.[10] | Aims to improve the function of existing mitochondria by preserving membrane integrity.  |
| Electron Chain<br>Enhancement | Coenzyme Q10,<br>Idebenone      | Act as electron carriers in the electron transport chain, potentially bypassing defects and reducing oxidative stress.[12]                                 | Directly supports the compromised oxidative phosphorylation process.                     |
| Antioxidants                  | Vitamin E, N-<br>acetylcysteine | Reduce levels of reactive oxygen species (ROS) generated by dysfunctional mitochondria, thereby limiting cellular damage.[14]                              | Mitigates the downstream damaging effects of mitochondrial dysfunction.                  |







## Conclusion

The journey of mavodelpar underscores the significant challenges in developing treatments for mitochondrial diseases. Although the STRIDE trial was unsuccessful, the data generated are crucial for the scientific community. [4][8] The PPAR $\delta$  pathway remains a target of interest, and the lessons learned from mavodelpar will inform the design of future trials and the development of next-generation therapeutics. Comparing the biogenesis--focused strategy of mavodelpar with membrane-stabilizing and electron-transport-enhancing approaches illustrates a multifaceted and evolving landscape in the quest for effective therapies for patients with debilitating mitochondrial DNA defects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. chiesiventures.com [chiesiventures.com]
- 2. Reneo Pharmaceuticals Receives Fast Track Designation from [globenewswire.com]
- 3. youtube.com [youtube.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. PPARδ is an essential transcriptional regulator for mitochondrial protection and biogenesis in adult heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the PPAR/PGC-1α pathway prevents a bioenergetic deficit and effectively improves a mitochondrial myopathy phenotype PMC [pmc.ncbi.nlm.nih.gov]







- 7. globalgenes.org [globalgenes.org]
- 8. Reneo Pharmaceuticals Announces Results from Pivotal STRIDE [globenewswire.com]
- 9. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 10. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Therapies for mitochondrial diseases and current clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mavodelpar for Mitochondrial Myopathies: A
  Comparative Analysis of a PPARδ Agonist Approach]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b10857760#comparative-study-of-mavodelpar-s-impact-on-different-mitochondrial-dna-defects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com